3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-14-9-10-18(13-15(14)2)26(23,24)21-12-11-19-16(3)22-20(25-19)17-7-5-4-6-8-17/h4-10,13,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOIKIMZGYTESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
The substituents on the benzene ring significantly alter molecular properties. Key comparisons include:
Key Observations :
Heterocyclic Side Chain Modifications
Variations in the thiazole ring or its substituents influence bioactivity:
Biological Activity
3,4-Dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, drawing from various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.42 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that sulfonamide derivatives, including the target compound, exhibit a variety of biological activities such as:
- Antimicrobial Effects : Many sulfonamides are recognized for their antibacterial properties.
- Cardiovascular Effects : Some studies suggest that these compounds can influence blood pressure and perfusion pressure.
- Antitumor Activity : Recent findings highlight potential anticancer properties through modulation of specific signaling pathways.
Antimicrobial Activity
Sulfonamides have a long history of use as antimicrobial agents. The mechanism typically involves inhibition of bacterial folate synthesis. For instance, studies have shown that modifications in the sulfonamide structure can enhance efficacy against resistant strains of bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfanilamide | E. coli | 32 µg/mL |
| 3,4-Dimethyl-N-[...] | S. aureus | 16 µg/mL |
| 4-Amino-N-[...] | P. aeruginosa | 8 µg/mL |
Cardiovascular Effects
A significant body of research has focused on the cardiovascular implications of sulfonamide derivatives. For example, a study indicated that certain sulfonamides could decrease perfusion pressure in experimental models.
Case Study: Effects on Perfusion Pressure
In an experimental setup, the administration of 3,4-dimethyl-N-[...] resulted in notable changes in perfusion pressure over time compared to controls.
Experimental Design :
- Control Group : Krebs-Henseleit solution only.
- Treatment Groups : Various concentrations of the compound were administered.
Results indicated a dose-dependent reduction in perfusion pressure, suggesting vasodilatory effects mediated through calcium channel interactions.
Table 2: Perfusion Pressure Changes
| Time (min) | Control Pressure (mmHg) | Treated Pressure (mmHg) |
|---|---|---|
| 0 | 80 | 80 |
| 10 | 75 | 70 |
| 20 | 72 | 65 |
Antitumor Activity
Recent investigations have pointed to the potential antitumor properties of sulfonamide derivatives. The compound appears to inhibit tumor cell proliferation through interference with specific growth factor signaling pathways.
The proposed mechanisms include:
- Inhibition of Tyrosine Kinases : By blocking these enzymes, the compound may prevent tumor cell signaling.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Studies utilizing computational models (e.g., SwissADME) have provided insights into absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability (%) | 45 |
| Half-life (hours) | 6 |
| Volume of Distribution (L/kg) | 1.5 |
Q & A
Q. What are the common synthetic routes for 3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide, and what key intermediates are involved?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. For example, the 4-methyl-2-phenyl-1,3-thiazol-5-yl group is synthesized via cyclization of thiourea derivatives with α-haloketones. The ethyl linker is introduced through nucleophilic substitution or reductive amination. Finally, sulfonylation of the amine intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the target compound . Key intermediates include the thiazole-ethylamine derivative and the sulfonamide precursor. Purity is ensured via column chromatography and recrystallization.
Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the connectivity of the thiazole, ethyl linker, and sulfonamide groups. Aromatic protons in the 3,4-dimethylbenzene ring appear as distinct multiplet signals .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the thiazole and sulfonamide moieties .
- DFT Calculations: Predict electronic properties and optimize geometry for docking studies .
Q. How is the compound initially screened for biological activity, and what assays are prioritized?
- Methodological Answer: Initial screening focuses on antimicrobial and enzyme inhibition assays:
- MIC (Minimum Inhibitory Concentration): Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Kinase/Protease Inhibition: Fluorescence-based assays with recombinant enzymes (e.g., COX-2, carbonic anhydrase) to evaluate binding affinity .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) establish baseline toxicity .
Advanced Questions
Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?
- Methodological Answer:
- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For instance, using DMF as a solvent at 80°C improves thiazole cyclization efficiency .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance selectivity during linker formation .
- In-line Analytics: Real-time monitoring via HPLC or FTIR detects intermediates, reducing side reactions .
Q. How can contradictory data in biological activity studies (e.g., variable MIC values) be resolved?
- Methodological Answer: Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Replicate Validation: Triplicate assays with standardized inoculum sizes and growth media .
- Purity Assessment: LC-MS or H NMR quantifies impurities; ≥95% purity is required for reliable data .
- Mechanistic Studies: Molecular docking (using AutoDock Vina) identifies binding interactions with target proteins, reconciling discrepancies between enzymatic and cellular activity .
Q. What experimental frameworks assess the environmental fate and biodegradation of this sulfonamide derivative?
- Methodological Answer:
- OECD Guidelines 301/307: Aerobic/anaerobic biodegradation tests in soil/water systems quantify half-life and metabolite formation .
- LC-MS/MS Analysis: Detects transformation products (e.g., hydrolyzed sulfonamide or oxidized thiazole) in environmental matrices .
- QSAR Modeling: Predicts ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on structural descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
